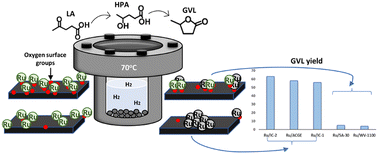Efficient and labor-saving Ru/C catalysts for the transformation of levulinic acid into γ-valerolactone under mild reaction conditions†
Reaction Chemistry & Engineering Pub Date: 2023-11-08 DOI: 10.1039/D3RE00497J
Abstract
Ru/C catalysts for the transformation of levulinic acid into gamma-valerolactone have been prepared using carbon materials with different textural and chemical properties, and morphology. In the mild reaction conditions used (70 °C, 15 bar H2, 1 h), all the reduced catalysts are active and selective, with similar behavior independently of the support's properties. Surprisingly, the un-reduced (as prepared) catalysts show also catalytic activity, which varies (from moderate to high) with the carbon support type, indicating that an in situ (under reaction) reduction process takes place. The catalysts prepared with the supports of lower surface chemistry are almost as active as their reduced counterparts, whereas those prepared with rich surface chemistry supports are noticeably less active, but become activated in consecutive runs. The size of the developed Ru particles depends on the reduction conditions (i.e., reduction treatment at 250 °C or reaction conditions) and is highly influenced by the support's surface chemistry, which determines the metal–support interaction.


Recommended Literature
- [1] Stoichiometry, temperature, solvent, metal-directed syntheses of metal–organic frameworks based on flexible V-shaped methylenebis(3,5-dimethylpyrazole) and various aromatic dicarboxylate acids†
- [2] Concluding Remarks
- [3] Single functionalized graphene oxide reconstitutes kinesin mediated intracellular cargo transport and delivers multiple cytoskeleton proteins and therapeutic molecules into the cell†
- [4] Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions†
- [5] Mineralization of poly(tetrafluoroethylene) and other fluoropolymers using molten sodium hydroxide†
- [6] Facile direct synthesis of ZnO nanoparticles within lyotropic liquid crystals: towards organized hybrid materials†
- [7] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [8] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [9] Hierarchical wrinkling on elastomeric Janus spheres
- [10] Pyridine imines as ligands in luminescent iridium complexes†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 14941-53-8
-
CAS no.: 1467-16-9









